2-Chloro-5-diethoxyphosphorylpyridine
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Overview
Description
2-Chloro-5-diethoxyphosphorylpyridine is an organophosphorus compound that features a pyridine ring substituted with a chlorine atom and a diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-diethoxyphosphorylpyridine typically involves the reaction of 2-chloropyridine with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Chloropyridine+Diethyl phosphiteNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and reaction monitoring can optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-diethoxyphosphorylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The diethoxyphosphoryl group can be oxidized to form phosphonic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-amino-5-diethoxyphosphorylpyridine or 2-thio-5-diethoxyphosphorylpyridine.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 2-chloro-5-diethoxyphosphorylpiperidine.
Scientific Research Applications
2-Chloro-5-diethoxyphosphorylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites containing nucleophilic residues.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism of action of 2-Chloro-5-diethoxyphosphorylpyridine involves its interaction with molecular targets through its electrophilic chlorine atom and the diethoxyphosphoryl group. The chlorine atom can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The diethoxyphosphoryl group can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylpyridine: Another chlorinated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
2-Chloro-5-methoxypyridine: A compound with a methoxy group instead of a diethoxyphosphoryl group, used in organic synthesis.
2-Chloro-5-aminopyridine: Contains an amino group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-Chloro-5-diethoxyphosphorylpyridine is unique due to the presence of the diethoxyphosphoryl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-diethoxyphosphorylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMXTBQAZWPHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CN=C(C=C1)Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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